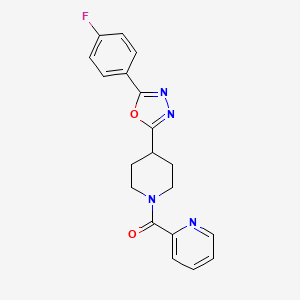
(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The fluorophenyl, oxadiazole, piperidine, and pyridine groups would all contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at their functional groups. For example, the oxadiazole ring might undergo nucleophilic substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the fluorophenyl group might increase the compound’s lipophilicity, while the oxadiazole and pyridine rings might contribute to its acidity .Scientific Research Applications
1. Agonistic Activity on 5-HT1A Receptors
The compound has been studied for its potential as a 5-HT1A receptor agonist. Research demonstrated that certain derivatives, including those with a fluorine atom at the C-4 position, exhibited enhanced 5-HT1A agonist activity in rats, showing potential for antidepressant applications (Vacher et al., 1999).
2. Antimicrobial and Antifungal Properties
A study on the synthesis of novel fluorinated pyrazole derivatives containing the 1,3,4-oxadiazole motif revealed significant antimicrobial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Desai et al., 2016).
3. Anticancer Activity
Compounds similar to (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone have been synthesized and evaluated for their anticancer properties. One study found that certain derivatives showed potent cytotoxicity against the MCF-7 cell line, suggesting potential in cancer treatment (Naik et al., 2022).
4. Analgesic Effects
Research has shown that high-efficacy 5-HT1A receptor activation by certain derivatives can lead to significant analgesic effects in models of chronic nociceptive and neuropathic pain. This highlights its potential use in pain management (Deseure et al., 2002).
5. Structural Analysis and Crystal Packing
Studies involving the compound and its derivatives have focused on structural exploration and analysis of crystal packing. This research is essential for understanding the molecular interactions and stability of these compounds, which is crucial for their potential applications (Sharma et al., 2019).
6. Neuroprotective Activities
Some derivatives have been evaluated for neuroprotective activities, indicating potential therapeutic applications in neurological disorders or brain injuries. This research emphasizes the compound's capacity to protect neural cells against damage (Zhong et al., 2020).
7. Enhancement of Drug Solubility
Investigations into the development of suitable formulations for poorly water-soluble compounds, such as certain derivatives of this compound, have been conducted. This research aims to improve drug solubility and bioavailability, which is crucial for effective drug delivery (Burton et al., 2012).
Future Directions
properties
IUPAC Name |
[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c20-15-6-4-13(5-7-15)17-22-23-18(26-17)14-8-11-24(12-9-14)19(25)16-3-1-2-10-21-16/h1-7,10,14H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTZFFZQOMJAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

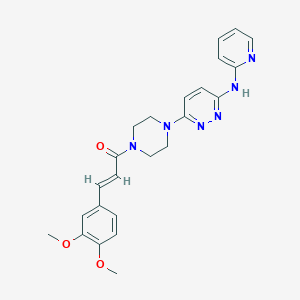
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2474509.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2474512.png)
![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2474515.png)
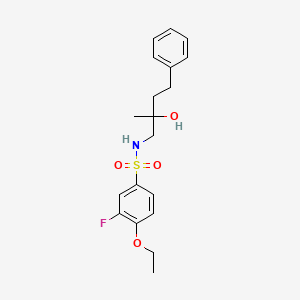
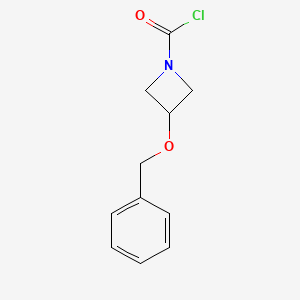

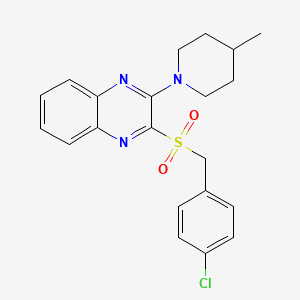
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B2474522.png)
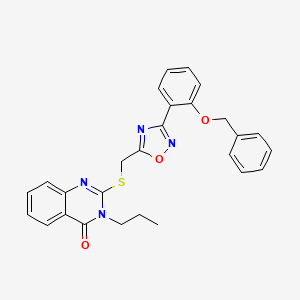
![N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2474524.png)
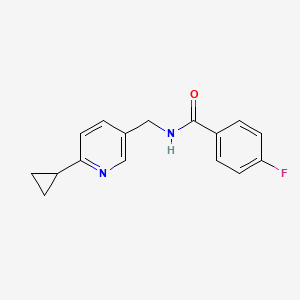
![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2474530.png)
